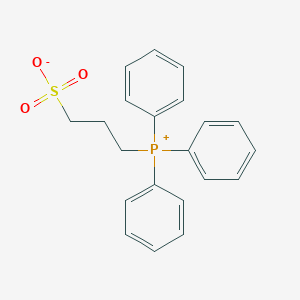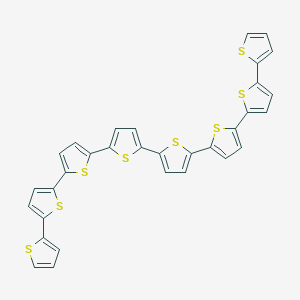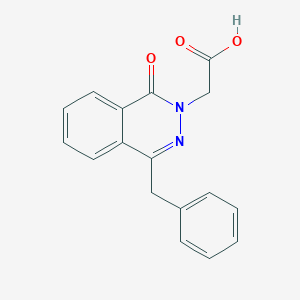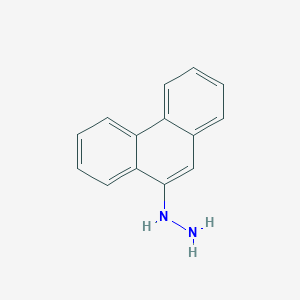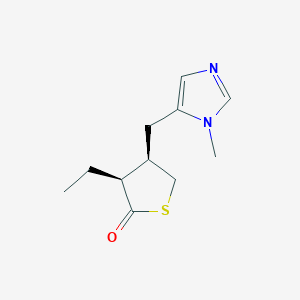
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)-, also known as trans-ACPD, is a chemical compound that has been widely used in scientific research. It is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been shown to modulate synaptic transmission and plasticity in the central nervous system.
Mecanismo De Acción
Trans-ACPD is a potent agonist of mGluRs, which are G protein-coupled receptors that are widely expressed in the central nervous system. Activation of mGluRs by Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)- leads to the activation of intracellular signaling pathways that modulate synaptic transmission and plasticity. The exact mechanism of action of Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)- is not fully understood, but it is thought to involve the activation of phospholipase C (PLC) and the subsequent release of intracellular calcium.
Biochemical and Physiological Effects:
Trans-ACPD has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate synaptic transmission and plasticity, and has been implicated in various physiological and pathological processes. Trans-ACPD has been shown to enhance LTP in the hippocampus, which is thought to underlie learning and memory. It has also been shown to induce LTD in the cerebellum, which is thought to be involved in motor learning. Trans-ACPD has been implicated in pain, addiction, and neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-ACPD has several advantages for lab experiments. It is a potent agonist of mGluRs and has been widely used to study the function of these receptors. It is also relatively easy to synthesize, making it readily available for research purposes. However, Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)- has several limitations. It is not very selective for mGluRs and can also activate other receptors, which can complicate data interpretation. Additionally, Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)- can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)-. One direction is to develop more selective agonists of mGluRs that can be used to study the function of these receptors with greater specificity. Another direction is to investigate the role of mGluRs in other physiological and pathological processes, such as inflammation and cancer. Additionally, Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)- could be used in combination with other compounds to investigate the mechanisms of synaptic plasticity and to develop new therapies for neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)- involves several steps. The first step is the protection of the carboxylic acid group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the reaction of the protected acid with benzylamine to give the corresponding amide. The amide is then reduced with lithium aluminum hydride to give the corresponding amine. The final step involves the cyclization of the amine with ethyl chloroformate to give Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)-.
Aplicaciones Científicas De Investigación
Trans-ACPD has been used extensively in scientific research to study the function of mGluRs. It has been shown to modulate synaptic transmission and plasticity in the central nervous system, and has been used to investigate the role of mGluRs in various physiological and pathological processes. Trans-ACPD has been used to study the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), which are two forms of synaptic plasticity that underlie learning and memory. It has also been used to investigate the role of mGluRs in pain, addiction, and neurodegenerative diseases.
Propiedades
Número CAS |
123806-65-5 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
methyl (1S,2R)-1-amino-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-,11+/m1/s1 |
Clave InChI |
SSNHIYGBNLNDBQ-KOLCDFICSA-N |
SMILES isomérico |
COC(=O)[C@@]1(C[C@@H]1C2=CC=CC=C2)N |
SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
SMILES canónico |
COC(=O)C1(CC1C2=CC=CC=C2)N |
Sinónimos |
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate](/img/structure/B39225.png)
